molecular formula C12H15N3O2 B2400958 Tert-butyl 2-aminoimidazo[1,2-a]pyridine-5-carboxylate CAS No. 2248381-97-5

Tert-butyl 2-aminoimidazo[1,2-a]pyridine-5-carboxylate

Cat. No.: B2400958
CAS No.: 2248381-97-5
M. Wt: 233.271
InChI Key: UTJAHPNXFVFLCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-aminoimidazo[1,2-a]pyridine-5-carboxylate is a heterocyclic compound that features an imidazo[1,2-a]pyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-aminoimidazo[1,2-a]pyridine-5-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the imidazo[1,2-a]pyridine core. The tert-butyl ester group is then introduced through esterification reactions.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic routes to improve yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-aminoimidazo[1,2-a]pyridine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of reduced imidazo[1,2-a]pyridine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups onto the imidazo[1,2-a]pyridine core.

Scientific Research Applications

Tert-butyl 2-aminoimidazo[1,2-a]pyridine-5-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a scaffold for the development of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity or protein interactions.

Mechanism of Action

The mechanism of action of tert-butyl 2-aminoimidazo[1,2-a]pyridine-5-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-aminoimidazo[1,2-a]pyridine-3-carboxylate
  • 2-aminoimidazo[1,2-a]pyridine-5-carboxylate

Uniqueness

Tert-butyl 2-aminoimidazo[1,2-a]pyridine-5-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the tert-butyl ester group can also affect its solubility and stability, making it distinct from other similar compounds.

Properties

IUPAC Name

tert-butyl 2-aminoimidazo[1,2-a]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c1-12(2,3)17-11(16)8-5-4-6-10-14-9(13)7-15(8)10/h4-7H,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTJAHPNXFVFLCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=CC2=NC(=CN21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.